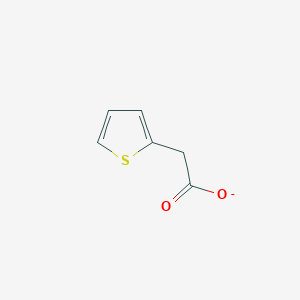
Thien-2-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thien-2-ylacetate is a member of thiophenes. It is a conjugate base of a 2-thienylacetic acid.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Copper-mediated click chemistry facilitates the synthesis of triazole-linked thienylacetates, enhancing structural diversity.
Synthesis of 1,4-Di(thien-2-yl)-1,2,3-triazole Derivatives
Liang’s method was adapted to prepare 3-azidothiophene from 3-iodothiophene using CuI and N,N’-dimethylethylenediamine (DMEDA) in ethanol–water (7:3) at 50°C . Subsequent CuAAC with alkynes yielded 1,4-di(thien-2-yl)-1,2,3-triazoles, with optimized conditions achieving 59% yield (Table 2) . The triazole ring’s rigidity improves π-conjugation, making these derivatives valuable in optoelectronic applications.
Table 2: Optimization of CuAAC Conditions
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | DMF | 95 | 10 |
| 2 | DMEDA | DMF | 95 | 17 |
| 4 | DMEDA | EtOH–H₂O (7:3) | 50 | 59 |
Oxidative Cyclization and Annulation Strategies
Intramolecular cyclizations enable access to fused heterocycles bearing thienylacetate motifs.
Thieno[2,3-b]indole-2-carboxylates via 1,2-Diaza-1,3-dienes
Reaction of 1,2-diaza-1,3-dienes with indoline-2-thione in acetonitrile at room temperature produced α-thiohydrazones, which cyclized to thieno[2,3-b]indole-2-carboxylates upon heating (Fig. 2) . Ethyl ester derivatives (R = CO₂Et) were isolated in 85% yield, demonstrating the method’s efficiency under mild conditions .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Thien-2-ylacetate Synthesis
Properties
Molecular Formula |
C6H5O2S- |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-thiophen-2-ylacetate |
InChI |
InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8)/p-1 |
InChI Key |
SMJRBWINMFUUDS-UHFFFAOYSA-M |
SMILES |
C1=CSC(=C1)CC(=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















